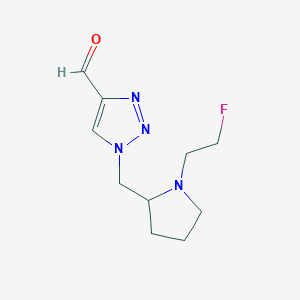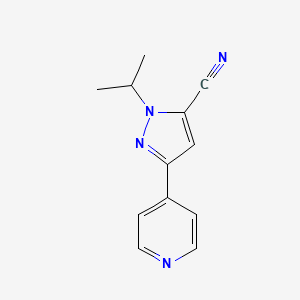
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide likely involves multiple steps, including:
Formation of the phenyl and piperazine intermediates: This could involve the reaction of 2,6-dimethylphenylamine with appropriate reagents to introduce the hydroxy and methoxy groups.
Coupling reactions: The intermediates would then be coupled using reagents like acyl chlorides or anhydrides under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production might involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include the use of automated reactors and continuous flow systems.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups could be oxidized to form ketones or aldehydes.
Reduction: The methoxy groups could be reduced to form alcohols.
Substitution: The phenyl and piperazine rings could undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation could yield ketones or aldehydes, while substitution could introduce new functional groups.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Biochemical Studies: The compound could be used to study enzyme interactions or as a probe in biochemical assays.
Medicine
Drug Development:
Industry
Polymer Synthesis: The compound could be used as a monomer or additive in polymer synthesis.
作用机制
The mechanism of action would depend on the specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazine
- **N-(2,6-dimethylphenyl)-N-(2-hydroxy-3-(2-methoxyphenoxy)propyl)acetamide
Uniqueness
The presence of multiple functional groups and the specific arrangement of these groups could confer unique chemical and biological properties, distinguishing it from similar compounds.
属性
CAS 编号 |
2724549-66-8 |
|---|---|
分子式 |
C34H45N3O7 |
分子量 |
607.7 g/mol |
IUPAC 名称 |
N-(2,6-dimethylphenyl)-N-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide |
InChI |
InChI=1S/C34H45N3O7/c1-25-10-9-11-26(2)34(25)37(21-28(39)24-44-32-15-8-6-13-30(32)42-4)33(40)22-36-18-16-35(17-19-36)20-27(38)23-43-31-14-7-5-12-29(31)41-3/h5-15,27-28,38-39H,16-24H2,1-4H3 |
InChI 键 |
WZGYFNFKAFLQPD-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=CC=C1)C)N(CC(COC2=CC=CC=C2OC)O)C(=O)CN3CCN(CC3)CC(COC4=CC=CC=C4OC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13426998.png)
![azetidin-3-yl(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B13427006.png)
![endo-9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine acetate](/img/structure/B13427013.png)






![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)


